molecular formula C11H8BrFN2O B3006696 2-Bromo-5-(2-fluorobenzyloxy)pyrazine CAS No. 1878698-86-2

2-Bromo-5-(2-fluorobenzyloxy)pyrazine

Cat. No.: B3006696
CAS No.: 1878698-86-2
M. Wt: 283.1
InChI Key: HFPXNZYWKXJFMB-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluorobenzyloxy)pyrazine is a pyrazine derivative featuring a bromine atom at position 2 and a 2-fluorobenzyloxy substituent at position 4. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 5. This compound is structurally tailored for applications in medicinal chemistry, materials science, or as an intermediate in synthesizing complex heterocycles.

Properties

IUPAC Name

2-bromo-5-[(2-fluorophenyl)methoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXNZYWKXJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromo-5-hydroxypyrazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-fluorobenzyloxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2-fluorobenzyloxy)pyrazine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Electronic Properties
Compound λmax (nm) LUMO (eV) Application Highlight
This compound ~260–315 (IL) Not reported Synthetic intermediate
[(2-Bromo-5-pyrazolyl)Re(CO)3Br] () 260, 315, 400 (MLCT) -3.24* Proton sensing
Pyrazine-acene (n=6 units) () 350–550 -3.78 n-Type semiconductor

*Estimated from reduction potentials.

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